molecular formula C15H19F2NO4S B2650349 6-((2,5-Dimethoxyphenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane CAS No. 2097916-09-9

6-((2,5-Dimethoxyphenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane

Cat. No. B2650349
M. Wt: 347.38
InChI Key: HLJBIQSYBOBJOL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. The spirocyclic structure would likely contribute to the compound’s three-dimensionality, and the presence of the sulfonyl and dimethoxyphenyl groups could potentially influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. The presence of the sulfonyl and dimethoxyphenyl groups, as well as the spirocyclic structure, could potentially influence properties such as solubility, stability, and reactivity .

Scientific Research Applications

Microbial Degradation of Polyfluoroalkyl Chemicals

Polyfluoroalkyl chemicals containing perfluoroalkyl moieties are widely used in industrial and commercial applications. They can degrade into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs) through abiotic and microbial degradation, raising concerns due to their toxic profiles. Research into the environmental biodegradability of important precursors like fluorotelomer-based compounds and perfluoroalkane sulfonamido derivatives has been highlighted to bridge knowledge gaps caused by the lack of direct detection of precursor chemicals in environmental samples. This review also discusses experimental setups, methodologies, and analytical techniques applied in environmental biodegradability studies of these chemicals (Liu & Avendaño, 2013).

Health Risks of Novel Fluorinated Alternatives

With the recognition of PFASs as emerging persistent organic pollutants, the search for new compounds that can replace PFASs is crucial due to their persistence, bioaccumulation, long-distance migration, and toxicity. This review investigated the sources, fates, and environmental effects of alternative PFAS compounds, showing that novel fluorinated alternatives like hexafluoropropylene oxide dimer (HFPO-DA), hexafluoropropylene trimer acids (HFPO-TA), and 6:2 chlorinated polyfluorinated ether sulfonic acid (6:2 Cl-PFESA) have become dominant global pollutants. These alternatives possess systemic multiple organ toxicities, comparable or even more serious potential toxicity than legacy PFASs, indicating the need for additional toxicological studies (Wang et al., 2019).

Future Directions

The study and development of complex organic molecules like this one are crucial areas of research in organic chemistry. Such compounds could potentially have applications in various fields, including medicinal chemistry, materials science, and synthetic chemistry .

properties

IUPAC Name

6-(2,5-dimethoxyphenyl)sulfonyl-2,2-difluoro-6-azaspiro[2.5]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2NO4S/c1-21-11-3-4-12(22-2)13(9-11)23(19,20)18-7-5-14(6-8-18)10-15(14,16)17/h3-4,9H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJBIQSYBOBJOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC3(CC2)CC3(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((2,5-Dimethoxyphenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane

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